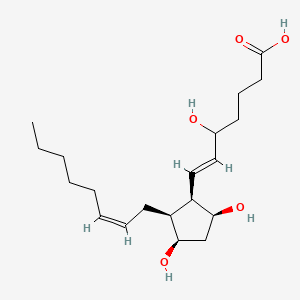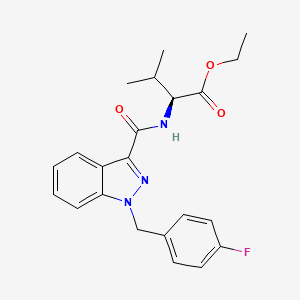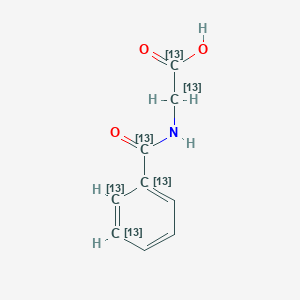
Hippuric Acid-13C6
Vue d'ensemble
Description
Hippuric acid-13C6 is a synthetic derivative of the naturally occurring metabolite hippuric acid, which is a product of the metabolism of amino acids. It is a monocarboxylic acid that is composed of a benzene ring with a carboxylic acid group attached to it. It is a stable, water-soluble compound that is used in many scientific applications.
Applications De Recherche Scientifique
Liver Reserve Evaluation
Hippuric acid-13C6, when labeled with carbon-13 (13C), has been utilized in evaluating liver reserve. The test involves analyzing urine samples collected after the ingestion of 13C-labeled benzoic acid. The amount of 13C-labeled hippuric acid excreted can be a useful index of liver reserve. This approach, which uses 13C nuclear magnetic resonance spectroscopy, is simpler and more convenient compared to conventional procedures as it doesn't require chromatographic separation (Akira & Hashimoto, 2001).
Pharmacokinetic Research
This compound is applied in pharmacokinetic research to trace the biotransformation of substances like benzoic acid to hippuric acid in organisms. This application involves using 13C-labeling and nuclear magnetic resonance (NMR) spectroscopy, allowing for a simpler and more efficient analysis without needing separation processes such as extraction and chromatography (Akira et al., 1993).
Clinical Chemistry
In clinical chemistry, 13C label-nuclear magnetic resonance (NMR) tracer techniques are used to evaluate metabolic rates, such as the conversion of benzoic acid to hippuric acid. This method is significant for determining metabolic activities in clinical settings (Baba, Akira, & Sakuma, 1990).
Glycemic Control and β-cell Function
A study found that fasting serum hippuric acid increased after consumption of anthocyanin-rich bilberries, and this increase was associated with better glycemic control and β-cell function. This suggests that this compound could be important in studies related to diabetes and metabolic syndrome (de Mello et al., 2017).
Serum Assay Applications
This compound is used in serum assays to determine the activity of enzymes like angiotensin-converting enzyme. It involves measuring the hippuric acid end product by liquid chromatography after reaction with specific substrates (Neels et al., 1982).
Aging and Geriatric Syndromes
Hippuric acid has been discussed as a potential biomarker for aging and age-related diseases. Its levels rise significantly during aging, and its excretion drops in conditions related to aging, indicating its potential use in studying frailty and geriatric syndromes (De Simone et al., 2021).
Antiplatelet Activation Potential
Research indicates that hippuric acid, a metabolite of plant cyclic polyols, phenolic acids, and polyphenols, may reduce platelet activation-related thrombogenesis, suggesting its potential in preventing vascular disorders (Santhakumar, Stanley, & Singh, 2015).
Mécanisme D'action
Target of Action
Hippuric Acid-13C6 is primarily used in the study of the metabolism and excretion of an oral taxane analog BMS-275183 in rats and dogs . .
Mode of Action
Hippuric acid, the non-isotopic form of the compound, is known to be readily hydrolyzed by hot caustic alkalis to benzoic acid and glycine . Its ethyl ester reacts with hydrazine to form hippuryl hydrazine . .
Biochemical Pathways
Hippuric acid, the non-isotopic form of the compound, is a metabolite resulting from the hepatic glycine conjugation of benzoic acid or from the gut bacterial metabolism of phenylalanine . Benzoic acid is generally produced by gut microbial metabolic pathways after the ingestion of foods of vegetal origin rich in polyphenolic compounds . An alternative pathway involves the amino acid phenylalanine, which is converted into phenylpropionic acid by bacterial metabolism, absorbed into the circulation, and then subjected to acyl-Coenzyme-A (acyl-CoA) dehydrogenase oxidation in the liver to form hippuric acid .
Result of Action
It is known that subjects with physical frailty generally exhibit reduced plasma and urine levels of hippuric acid, despite the fact that hippuric acid excretion tends to increase with aging . Conversely, subjects with chronic kidney disease exhibit reduced hippuric acid clearance, with hippuric acid retention that may exert toxic effects on the circulation, brain, and kidneys .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, diet and gut microbiota can affect the levels of hippuric acid in the plasma and urine . Moreover, liver and kidney function can also influence the metabolism and clearance of hippuric acid . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Hippuric Acid-13C6 interacts with various enzymes and proteins. Glycine N-acyltransferase catalyzes the production of acyl glycine . The compound is often increased when the consumption of phenolic compounds (tea, wine, and fruit juices) increases .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to promote intestinal urate excretion to alleviate hyperuricemia . At high concentrations, this compound may also exert toxic effects on renal tubular cells by disrupting the redox balance .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. This compound enhances the binding of peroxisome-proliferator-activated receptor g (PPARg) to the promoter of ATP-binding cassette subfamily G member 2 (ABCG2), which in turn boosts intestinal urate excretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a 13C-labelling and nuclear magnetic resonance approach for hippuric acid test has been used to evaluate liver reserve . The amount of labelled this compound excreted in a specified time can be a useful index of liver reserve .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to significantly inhibit bone resorption and increase bone mass in wild type mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is created when benzoic acid and glycine are conjugated . These phenols undergo conversion to this compound, excretion in the urine, and finally conversion to benzoic acid .
Transport and Distribution
It is known that this compound is used in metabolism and excretion studies .
Subcellular Localization
It is known that this compound is used in metabolism and excretion studies .
Propriétés
IUPAC Name |
2-((1,5,6-13C3)cyclohexatrienecarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i2+1,4+1,6+1,7+1,8+1,9+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFMBKCNZACKA-QJBUZINDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=[13CH][13CH]=C1)[13C](=O)N[13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)


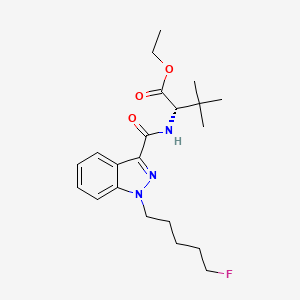
![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B3026393.png)
![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)
![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)
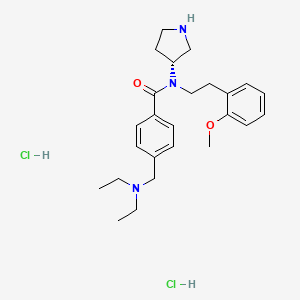
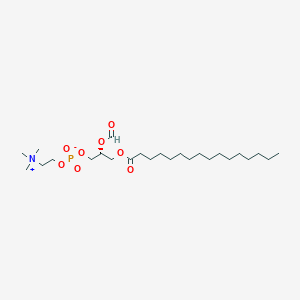
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)
